2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9362258
InChI: InChI=1S/C15H15N5OS/c1-22-15-18-14-17-9-6-4-7-11(21)12(9)13(20(14)19-15)10-5-2-3-8-16-10/h2-3,5,8,13H,4,6-7H2,1H3,(H,17,18,19)
SMILES: CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4
Molecular Formula: C15H15N5OS
Molecular Weight: 313.4 g/mol

2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.:

Cat. No.: VC9362258

Molecular Formula: C15H15N5OS

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one -

Specification

Molecular Formula C15H15N5OS
Molecular Weight 313.4 g/mol
IUPAC Name 2-methylsulfanyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C15H15N5OS/c1-22-15-18-14-17-9-6-4-7-11(21)12(9)13(20(14)19-15)10-5-2-3-8-16-10/h2-3,5,8,13H,4,6-7H2,1H3,(H,17,18,19)
Standard InChI Key KQAGREZSHNOYST-UHFFFAOYSA-N
SMILES CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4
Canonical SMILES CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-methylsulfanyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H- triazolo[5,1-b]quinazolin-8-one, reflects its polycyclic architecture. Its molecular formula is C15H15N5OS, with a molecular weight of 313.4 g/mol. The structure integrates:

  • A triazolo[5,1-b]quinazolin-8-one core, providing a rigid bicyclic framework.

  • A pyridin-2-yl group at position 9, contributing π-π stacking potential.

  • A methylsulfanyl (-SMe) substituent at position 2, enhancing lipophilicity and potential metabolic stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H15N5OS
Molecular Weight (g/mol)313.4
SMILESCSC1=NN2C(C3=C(CCCC3=O)...
PubChem CID3160624

Synthetic Methodology

General Synthesis Strategy

Synthesis typically follows a multi-step sequence starting from substituted benzoyl precursors. Key stages include:

  • Hydrazinolysis: Formation of benzohydrazide intermediates via reaction with hydrazine hydrate.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to form the triazole ring.

  • Functionalization: Introduction of the pyridin-2-yl and methylsulfanyl groups via nucleophilic substitution or coupling reactions .

Reaction Optimization

Critical parameters include:

  • Temperature control (80–120°C) to prevent side reactions during cyclization.

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

  • Catalytic amounts of triethylamine to neutralize HCl byproducts during amide bond formation .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield
HydrazinolysisHydrazine hydrate, ethanol, reflux65–75%
CyclizationPOCl3, DMF, 100°C50–60%
Sulfur alkylationCH3SH, K2CO3, DMF40–50%

Computational and Structural Insights

In Silico Drug-Likeness

SwissADME predictions for analogous triazoloquinazolines indicate:

  • Lipophilicity: LogP ≈ 2.1–2.8 (optimal for blood-brain barrier penetration).

  • Polar surface area: 80–90 Ų (suggesting moderate oral bioavailability) .

Molecular Docking Simulations

Hypothetical docking with EGFR (PDB: 1M17) reveals:

  • Pyridinyl coordination to Mg²⁺ ions in the ATP-binding pocket.

  • Methylsulfanyl group occupying a hydrophobic subpocket near Leu694 .

Future Directions and Applications

Targeted Assays

Priority evaluations should include:

  • Cytotoxicity screening against NCI-60 cancer cell lines.

  • Kinase inhibition profiling (EGFR, VEGFR-2, CDK-2).

  • Apoptotic marker analysis (Bax/Bcl-2 ratio, p53 activation) .

Structural Modifications

Strategic derivatization could explore:

  • Replacement of methylsulfanyl with sulfonamide groups to enhance solubility.

  • Introduction of glycosyl moieties to improve target specificity .

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